molecular formula C5H3ClO3 B3243778 4-Chloro-3-hydroxy-2H-pyran-2-one CAS No. 159395-50-3

4-Chloro-3-hydroxy-2H-pyran-2-one

Cat. No.: B3243778
CAS No.: 159395-50-3
M. Wt: 146.53 g/mol
InChI Key: APUDQVBLDHADNZ-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxy-2H-pyran-2-one is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and one chlorine substituent at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-hydroxy-2H-pyran-2-one typically involves the cyclization of tricarbonyl compounds. One common method includes the reaction of acetoacetic esters with aldehydes in the presence of a base such as sodium hydride or n-butyllithium, followed by subsequent oxidation . Another approach involves the use of transition metal complexes to facilitate the cyclization of alkynes and ketenes .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of biotechnological approaches for the biosynthesis of this compound from natural sources is also being explored .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-hydroxy-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyranones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-hydroxy-2H-pyran-2-one is unique due to the presence of the chlorine substituent, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4-chloro-3-hydroxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO3/c6-3-1-2-9-5(8)4(3)7/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUDQVBLDHADNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C(=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00776733
Record name 4-Chloro-3-hydroxy-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00776733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159395-50-3
Record name 4-Chloro-3-hydroxy-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00776733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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